molecular formula C24H23BO2 B12510637 2-(Chrysen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(Chrysen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12510637
M. Wt: 354.3 g/mol
InChI Key: QXPVCNDHJQDFBE-UHFFFAOYSA-N
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Description

2-(Chrysen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound that features a chrysenyl group attached to a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chrysen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of chrysenyl boronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(Chrysen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the boron center to a borohydride.

    Substitution: The boron center can participate in substitution reactions, where the dioxaborolane ring is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents in the presence of a base.

Major Products:

Scientific Research Applications

Chemistry: 2-(Chrysen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Industry: In materials science, this compound can be used in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action for 2-(Chrysen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane largely depends on its application. In organic synthesis, the boron center acts as a Lewis acid, facilitating various reactions by stabilizing negative charges on intermediates. In potential medicinal applications, the boron atom can interact with biological molecules, potentially inhibiting enzymes or other molecular targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H23BO2

Molecular Weight

354.3 g/mol

IUPAC Name

2-chrysen-3-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C24H23BO2/c1-23(2)24(3,4)27-25(26-23)18-12-9-17-11-13-20-19-8-6-5-7-16(19)10-14-21(20)22(17)15-18/h5-15H,1-4H3

InChI Key

QXPVCNDHJQDFBE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC4=C3C=CC5=CC=CC=C54

Origin of Product

United States

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